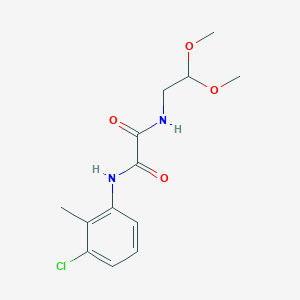

N'-(3-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)ethanediamide

Description

N'-(3-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)ethanediamide is a substituted ethanediamide (oxalamide) derivative characterized by two distinct substituents:

- 2,2-dimethoxyethyl group: A flexible, oxygen-rich chain that enhances solubility and influences molecular conformation through hydrogen bonding .

These interactions stabilize specific conformations critical for biological activity or crystallization behavior.

Propriétés

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O4/c1-8-9(14)5-4-6-10(8)16-13(18)12(17)15-7-11(19-2)20-3/h4-6,11H,7H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKMDVYKPZEYQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Overview of N'-(3-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)ethanediamide

N'-(3-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)ethanediamide is a synthetic compound that has garnered interest in various biological studies. The compound is characterized by its unique molecular structure, which includes a chloro-substituted aromatic ring and an ethylenediamine backbone.

Chemical Structure

- Molecular Formula : C12H18ClN3O2

- Molecular Weight : Approximately 273.74 g/mol

- Structure : The compound features a chloro group and dimethoxyethyl groups which are significant for its biological interactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with similar structural motifs often exhibit anticancer properties. Studies have shown that derivatives of chloro-substituted anilines can induce apoptosis in cancer cells through mechanisms involving:

- Inhibition of cell proliferation : This is often mediated through the modulation of signaling pathways such as the MAPK/ERK pathway.

- Induction of apoptosis : Activation of caspases and disruption of mitochondrial membrane potential are common pathways observed in related compounds.

2. Antimicrobial Properties

Chloro-substituted phenyl compounds have been noted for their antimicrobial activities. Preliminary studies suggest that N'-(3-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)ethanediamide may possess:

- Bactericidal effects : Effective against various Gram-positive and Gram-negative bacteria.

- Fungal inhibition : Potential activity against pathogenic fungi, making it a candidate for further exploration in antifungal drug development.

The mechanisms through which this compound exerts its biological effects may include:

- Enzyme inhibition : Compounds similar to this one have been shown to inhibit enzymes involved in critical metabolic pathways in pathogens.

- Receptor interaction : The ability to interact with specific cellular receptors may modulate physiological responses.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The table below compares N'-(3-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)ethanediamide with structurally related ethanediamides and chloroaromatic derivatives:

Key Observations :

- Chlorinated Aromatic Groups : The 3-chloro-2-methylphenyl group in the target compound shares similarities with 3-chlorophenethyl () and 2,6-diethylphenyl () substituents. These groups enhance hydrophobic interactions in biological systems or material matrices .

- Oxygen-Rich Chains : The 2,2-dimethoxyethyl group distinguishes the target compound from alachlor (methoxymethyl) and furan-containing analogs (). This moiety likely improves aqueous solubility compared to purely aromatic derivatives .

- Backbone Flexibility : Ethanediamides (e.g., target compound) exhibit greater conformational flexibility than rigid phthalimides (), enabling adaptation to binding pockets or crystal lattices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.